6-Chloro-3-fluoro-2-methylpyridine

Descripción

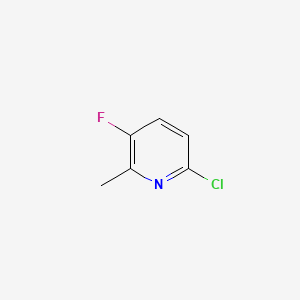

6-Chloro-3-fluoro-2-methylpyridine (CAS: 4863-91-6; IUPAC name: this compound) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol . Its SMILES notation is CC1=C(C=CC(=N1)Cl)F, reflecting a pyridine ring substituted with chlorine at position 6, fluorine at position 3, and a methyl group at position 2 . This compound is commercially available as a solid with ≥95% purity and is used as a key intermediate in pharmaceutical and agrochemical synthesis . For instance, it has been employed in the preparation of herbicidal compositions and antimalarial agents via persulfate-mediated oxidative coupling reactions .

Propiedades

IUPAC Name |

6-chloro-3-fluoro-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSRNKKGNHKSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600803 | |

| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-78-4 | |

| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, often acetonitrile, at temperatures ranging from 0°C to room temperature.

Another approach involves the chlorination of 3-fluoro-2-methylpyridine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates . The use of catalysts and phase-transfer agents can further optimize the reaction conditions and improve product purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the pyridine ring can yield piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Production of pyridine carboxylic acids or aldehydes.

Reduction: Generation of piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 6-Chloro-3-fluoro-2-methylpyridine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : It can undergo nucleophilic substitutions where chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The pyridine ring can be reduced to yield piperidine derivatives .

Biology

The compound is significant in biological research, particularly in the development of bioactive molecules and enzyme inhibitors. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases .

Medicine

In medicinal chemistry, this compound is utilized as a precursor in synthesizing pharmaceuticals. Notably, it has been linked to compounds with anti-cancer properties and other therapeutic effects. For instance, halogenated pyridines have shown potential as anti-colorectal cancer agents and antihypertensive drugs .

Industry

The compound finds applications in the agrochemical sector, particularly in the formulation of herbicides and insecticides. Its effectiveness in these roles stems from its ability to target specific biochemical pathways in pests and weeds .

- Anti-Cancer Activity : A study published in MDPI highlighted the synthesis of halogenated pyridines, including derivatives of this compound, demonstrating their effectiveness against colorectal cancer cell lines .

- Enzyme Inhibition : Research has indicated that compounds derived from this compound can act as enzyme inhibitors, potentially leading to new treatments for diseases influenced by enzyme activity.

- Agrochemical Development : Various studies have documented the application of this compound in developing selective herbicides that target specific plant species without harming crops .

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can enhance its binding affinity and specificity towards the target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 6-chloro-3-fluoro-2-methylpyridine with analogous compounds, focusing on substituent patterns, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The chlorine atom at position 6 in this compound enhances electrophilic substitution reactivity, making it amenable to Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) . In contrast, 2-chloro-5-fluoro-4-methylpyridine (an isomer) shows distinct reactivity in metalation due to steric and electronic differences .

Biological Activity: Pyridines with bulky aryl substituents (e.g., 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) exhibit stronger antifungal activity compared to simpler derivatives, likely due to enhanced target binding .

Synthetic Accessibility :

- This compound is synthesized via persulfate-mediated oxidative coupling, offering scalability (≥90% yield) .

- The phenyl-substituted analog requires palladium-catalyzed cross-coupling, which is costlier but yields crystalline products suitable for X-ray analysis .

Stability and Solubility :

Actividad Biológica

6-Chloro-3-fluoro-2-methylpyridine is a heterocyclic aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of halogen substituents and a methyl group on the pyridine ring, suggests various biological activities that warrant further exploration.

The molecular formula of this compound is with a molecular weight of approximately 145.56 g/mol. The compound's structure includes:

- Chlorine (Cl) at the 6-position

- Fluorine (F) at the 3-position

- Methyl group (CH₃) at the 2-position

This arrangement affects its reactivity and interaction with biological targets.

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the compound's reactivity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor function, making it a candidate for drug development in various therapeutic areas.

Pharmacological Potential

Research has identified several pharmacological properties associated with compounds similar to this compound:

- Anticancer Activity : Halogenated pyridines have been studied for their potential as anti-colorectal cancer agents . The ability to inhibit cancer cell proliferation is a significant area of interest.

- Antidiabetic Effects : Some derivatives exhibit antihyperglycemic properties, suggesting potential applications in managing diabetes .

- Antihypertensive Properties : Certain analogs have shown promise in lowering blood pressure, indicating cardiovascular benefits .

Study on Anticancer Activity

A study published in MDPI explored the synthesis and biological evaluation of halogenated pyridines, including derivatives of this compound. The results indicated that these compounds could inhibit cancer cell growth through specific pathways involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridine derivatives has revealed that modifications to the halogen positions significantly affect biological activity. For instance, compounds with fluorine at the 3-position generally exhibited higher binding affinity to target proteins compared to those without fluorine .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at 6, F at 3, CH₃ at 2 | Potential anticancer, antihypertensive |

| 5-Bromo-2-methoxy-6-methylaminopyridine | Br at 5, OCH₃ at 2 | Anticancer properties |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Cl at 4, CF₃ at 5 | Antihyperglycemic effects |

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.231 mmol) | >80% yield, minimal byproducts |

| Temperature | 100°C | Rapid reaction kinetics |

| Solvent | Dioxane:H₂O (4:1) | Stabilizes intermediates |

How can spectroscopic and computational methods be integrated to resolve structural ambiguities in this compound derivatives?

Answer:

Combining FTIR, FT-Raman spectroscopy, and density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) provides robust structural validation. For instance:

- Vibrational modes : Experimental FTIR peaks (e.g., C–F stretching at 1250 cm⁻¹) align with DFT-predicted frequencies, confirming substituent positions .

- Conformational analysis : Potential energy surface scans identify stable conformers, explaining discrepancies between observed and predicted spectral features.

Q. Table 2: Key Spectroscopic vs. Computational Data

| Parameter | Experimental (FTIR) | B3LYP/6-311++G** Prediction | Deviation |

|---|---|---|---|

| C–F Stretch (cm⁻¹) | 1250 | 1245 | 0.4% |

| C–Cl Stretch (cm⁻¹) | 680 | 675 | 0.7% |

What advanced techniques are critical for analyzing weak intermolecular interactions in crystalline this compound complexes?

Answer:

X-ray crystallography and Hirshfeld surface analysis reveal non-covalent interactions stabilizing the crystal lattice. For example:

Q. Table 3: Crystallographic Parameters

| Interaction Type | Distance (Å) | Angle (°) | Contribution to Stability |

|---|---|---|---|

| C–H···π | 3.3 | 159 | 15% of total lattice energy |

| van der Waals | 3.8 | – | Dominant in hydrophobic regions |

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine and chlorine atoms activate the pyridine ring toward nucleophilic substitution but deactivate it toward electrophilic attacks. Key observations include:

Q. Methodological Insight :

- Use sterically hindered ligands (e.g., tricyclohexylphosphine) to suppress unwanted side reactions.

- Employ kinetic studies to map substituent effects on reaction pathways.

What strategies address contradictions in computational vs. experimental data for vibrational spectra of halogenated pyridines?

Answer:

Discrepancies arise from basis set limitations and anharmonicity. Mitigation strategies include:

Q. Table 4: Basis Set Performance Comparison

| Basis Set | C–F Stretch Error (%) | Computational Cost (CPU hours) |

|---|---|---|

| 6-311++G** | 0.4 | 12 |

| cc-pVTZ | 0.3 | 48 |

How can this compound serve as a scaffold for bioactive molecule design?

Answer:

Its trifluoromethyl and halogen substituents enhance metabolic stability and binding affinity. Applications include:

Q. Methodological Note :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with in vitro assays (e.g., MIC determination for antimicrobial activity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.